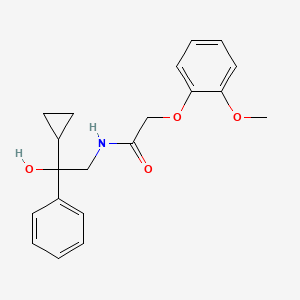
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide, also known as CP-96345, is a compound that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Pharmacological Potential
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide is part of a broader class of compounds explored for various pharmacological applications, including their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Research into acetamide derivatives, such as those synthesized through multi-step reactions like the Leuckart synthesis, has shown that certain compounds in this class exhibit significant biological activities. These activities are attributed to the presence of specific substituents that enhance their pharmacological potential, pointing towards a versatile application in drug development for treating various conditions (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Chemical Synthesis and Kinetics
The chemical synthesis and modification of acetamide derivatives also play a crucial role in the development of new drugs and intermediates. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, demonstrates the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving desired selectivity and efficiency. This process highlights the compound's relevance in synthesizing pharmacologically active molecules through kinetically controlled reactions (Deepali B Magadum, G. Yadav, 2018).
Metabolism and Environmental Impact
Research on chloroacetamide herbicides and their metabolism underscores the environmental and toxicological significance of acetamide derivatives. Understanding the metabolic pathways of these compounds in human and rat liver microsomes is critical for assessing their safety and environmental impact. Studies on the comparative metabolism of chloroacetamide herbicides provide insights into how these compounds are processed biologically and their potential risks, highlighting the need for careful evaluation of acetamide derivatives used in agriculture (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Green Chemistry Applications
The application of green chemistry principles in synthesizing acetamide derivatives, such as N-(3-amino-4-methoxyphenyl)acetamide, illustrates the push towards more sustainable and environmentally friendly chemical processes. Using novel catalysts and optimizing reaction conditions for hydrogenation processes not only improves the efficiency and selectivity of these syntheses but also reduces the environmental impact associated with traditional methods. This approach to synthesizing key intermediates for dye production showcases the potential of acetamide derivatives in green chemistry applications (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-17-9-5-6-10-18(17)25-13-19(22)21-14-20(23,16-11-12-16)15-7-3-2-4-8-15/h2-10,16,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUKKJQWPXCQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)


![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)
![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2525165.png)
![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)